Brassinazole was first synthesized based on known methods in the late 1980s and has since been characterized as a potent inhibitor of brassinosteroid biosynthesis. It exists as enantiomers, with the (2R,3S) configuration being particularly significant for its biological activity . This compound is categorized under triazole derivatives, which are known for their diverse biological activities, including fungicidal properties and growth regulation in plants.
The synthesis of (2R,3S)-Brassinazole involves several chemical reactions. The initial step typically includes the formation of a triazole ring through the reaction of appropriate precursors containing hydroxyl groups. The synthesis can be achieved through various methods, including:
The synthesis process requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product.
The molecular structure of (2R,3S)-Brassinazole can be represented as follows:
The compound features a triazole ring connected to a hydroxylated carbon chain, which is critical for its function as a brassinosteroid biosynthesis inhibitor. The specific stereochemistry at the 2R and 3S positions is essential for its biological activity .
(2R,3S)-Brassinazole primarily functions by inhibiting specific enzymes involved in the brassinosteroid biosynthetic pathway. Notably, it blocks:
These actions are facilitated through competitive inhibition at enzyme active sites, disrupting normal brassinosteroid production and leading to altered growth responses in plants .
The mechanism by which (2R,3S)-Brassinazole exerts its effects involves several key processes:
These properties are crucial for its application in experimental settings where precise concentrations are necessary for effective inhibition .
(2R,3S)-Brassinazole is primarily used in plant biology research to study brassinosteroid signaling pathways. Its applications include:
Resolving the racemic mixture of brassinazole into its constituent enantiomers presents significant analytical challenges due to the structural similarity between diastereomers and enantiomers. Standard separation techniques like silica gel chromatography prove ineffective due to identical physicochemical properties of enantiomers. Consequently, chiral stationary phase (CSP) chromatography has emerged as the cornerstone methodology for brassinazole enantiomer separation [3].
High-performance liquid chromatography (HPLC) employing polysaccharide-derived CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate) enables baseline separation of brassinazole enantiomers. The separation mechanism relies on transient diastereomeric complex formation between the enantiomers and the chiral selector via hydrogen bonding, π-π interactions, and steric fitting within the chiral grooves of the polymer. Optimization of mobile phase composition (typically alkane/alcohol mixtures) critically influences enantioselectivity (α) and resolution (Rs). Supercritical fluid chromatography (SFC) using compressed carbon dioxide modified with methanol or ethanol offers faster separation times and superior efficiency compared to HPLC, particularly valuable for preparative-scale isolation of (2R,3S)-brassinazole [3] [4].
Nuclear magnetic resonance (NMR) spectroscopy utilizing chiral solvating agents (CSA) like (R)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol provides an alternative analytical method. The CSA interacts differentially with brassinazole enantiomers, inducing distinct chemical shift disparities in proton or fluorine NMR spectra. While less suited for preparative isolation, this method facilitates rapid enantiomeric excess (e.e.) determination crucial for assessing chiral synthesis purity or monitoring enzymatic kinetic resolution [4].
Table 1: Chiral Resolution Techniques for Brassinazole Enantiomers
| Technique | Chiral Selector/Agent | Key Operating Parameters | Primary Application | Limitations |
|---|---|---|---|---|
| HPLC | Immobilized polysaccharide derivatives (e.g., Chiralcel OD-H) | Hexane:Isopropanol (90:10 to 70:30); Low temperature (5-25°C) | Analytical & preparative isolation | High solvent consumption; Longer run times |
| Supercritical Fluid Chromatography (SFC) | Amylose tris(3,5-dimethylphenylcarbamate) | CO2:Methanol (95:5 to 85:15); Backpressure ~150 bar | High-throughput preparative isolation | Instrument cost; Method development complexity |
| Chiral NMR | (R)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Deuterated chloroform or dichloromethane | Enantiomeric excess determination | Limited to analytical scale; CSA cost |
The biological impact of brassinazole enantiomers diverges dramatically, underscoring the critical role of absolute stereochemistry in its mechanism of action. Bioassays utilizing Arabidopsis thaliana wild-type seedlings or BR-biosynthesis mutants (e.g., det2, dwf4) provide definitive evidence for this enantioselectivity. Application of (2R,3S)-brassinazole induces pronounced dwarfism characterized by shortened hypocotyls and petioles, dark green and epinastic leaves, and delayed flowering – classic hallmarks of brassinosteroid deficiency. These phenotypic alterations are reversed by co-application of brassinolide or castasterone, confirming specific inhibition of the brassinosteroid biosynthesis pathway [1].
Conversely, the (2S,3R) enantiomer exhibits significantly attenuated activity. At equimolar concentrations (typically 1-10 µM), (2S,3R)-brassinazole induces only mild growth retardation or requires substantially higher concentrations (often >50 µM) to elicit phenotypic effects comparable to its (2R,3S) counterpart. This disparity is quantified by measuring hypocotyl elongation inhibition in etiolated seedlings. Dose-response curves reveal the half-maximal inhibitory concentration (IC50) for (2R,3S)-brassinazole is consistently 10- to 50-fold lower than for the (2S,3R) enantiomer across diverse dicot and monocot species [1] [4].
Molecular analyses corroborate these phenotypic observations. Quantitative reverse transcription polymerase chain reaction (qRT-PCR) demonstrates that (2R,3S)-brassinazole treatment significantly upregulates transcript levels of brassinosteroid-biosynthetic genes like CONSTITUTIVE PHOTOMORPHOGENIC DWARF (CPD/CYP90A1) and DWARF4 (DWF4/CYP90B1), indicative of feedback activation triggered by depleted brassinosteroid pools. This upregulation is markedly weaker or absent upon treatment with the (2S,3R) enantiomer. Furthermore, brassinosteroid-responsive reporter genes (e.g., pBZR1::LUC) show suppressed activity only upon exposure to the bioactive (2R,3S) enantiomer, demonstrating its superior efficacy in disrupting downstream brassinosteroid signaling cascades [1].
Table 2: Comparative Biological Activity of Brassinazole Enantiomers in Arabidopsis thaliana
| Parameter | (2R,3S)-Brassinazole | (2S,3R)-Brassinazole | Reference Compound (Racemate) |
|---|---|---|---|
| Hypocotyl Length Inhibition (IC50) | 0.1 - 0.5 µM (Dark-grown seedlings) | 5 - 25 µM (Dark-grown seedlings) | 0.5 - 1.5 µM (Dark-grown seedlings) |
| CPD Gene Upregulation (Fold) | >10-fold increase (1 µM, 24h) | <2-fold increase (1 µM, 24h) | ~5-fold increase (1 µM, 24h) |
| Rescue by Brassinolide | Complete phenotypic reversion (10 nM - 100 nM) | Partial or no rescue at equivalent inhibitor doses | Complete phenotypic reversion |
| Leaf Epinasty/Dark Greening | Severe phenotype at 1 µM | Mild or absent at 1 µM; Moderate at 10 µM | Moderate phenotype at 1 µM |
The molecular basis for the profound bioactivity difference between brassinazole enantiomers resides in their differential interaction with the target enzyme, DWARF4 (DWF4), a cytochrome P450 monooxygenase (CYP90B1) catalyzing the rate-limiting C-22 hydroxylation step in brassinosteroid biosynthesis [1]. DWF4 functions as a membrane-bound hemoprotein reliant on NADPH-cytochrome P450 reductase for electron transfer during catalytic cycles involving molecular oxygen activation [2].
Computational modeling and docking simulations reveal that (2R,3S)-brassinazole optimally occupies the substrate-binding pocket adjacent to the heme prosthetic group. The chlorophenyl ring engages in hydrophobic contacts with residues like Phe377 and Ile132, while the triazole nitrogen coordinates with the heme iron atom, mimicking the natural oxygen-binding step. Crucially, the spatial orientation of the hydroxyl group at C3 and the dimethyl group at C4 in the (2R,3S) configuration allows hydrogen bonding with Ser274 and van der Waals contacts with Val139. This precise three-dimensional fit stabilizes the enzyme-inhibitor complex and positions the triazole nitrogen for optimal coordination with the heme iron, thereby preventing oxygen activation and substrate turnover [1] [2].
In stark contrast, the (2S,3R) enantiomer experiences steric clashes within the binding pocket, primarily due to the inverted orientation of the bulky dimethylpentan group relative to the chiral centers. This suboptimal binding mode disrupts the critical triazole-heme coordination geometry and weakens key hydrophobic interactions. Consequently, the dissociation constant (Kd) for the (2R,3S)-enantiomer-DWF4 complex is typically 1-2 orders of magnitude lower than for the (2S,3R)-enantiomer complex, indicating significantly tighter binding of the former [1].
Kinetic analyses confirm this mechanistic divergence. (2R,3S)-Brassinazole acts as a potent uncompetitive or mixed-type inhibitor against DWF4, with inhibition constants (Ki) in the low nanomolar range (10-50 nM). This suggests preferential binding to the enzyme-substrate complex or binding at a site overlapping with the substrate (campesterol or 22-hydroxycampesterol) binding site. The inhibition is characterized by a slow onset, consistent with displacement of a water molecule coordinated to the heme iron and formation of a stable Fe-N(triazole) bond. Conversely, the (2S,3R) enantiomer exhibits weaker, often competitive inhibition, with Ki values in the micromolar range (1-10 µM), implying binding primarily to the free enzyme form with lower affinity and less effective disruption of catalysis. Spectroscopic studies monitoring the characteristic Soret peak shift (λmax ~ 420 nm → ~425 nm) upon heme iron coordination provide direct biochemical evidence for the superior ability of (2R,3S)-brassinazole to inhibit the cytochrome P450 catalytic cycle compared to its enantiomeric counterpart [1] [2].
Figure: Molecular Basis of Enantioselective DWF4 Inhibition by Brassinazole
(A) (2R,3S)-Brassinazole in DWF4 Binding Pocket:| Heme Fe <--- N (Triazole) [Strong Coordination]| H-bond: OH(3) --- Oγ(Ser²⁷⁴)| Hydrophobic: Chlorophenyl --- Phe³⁷⁷, Ile¹³²| Hydrophobic: Dimethylpentyl --- Val¹³⁹, Leu²⁷⁸| Optimal fit, no steric clashes(B) (2S,3R)-Brassinazole in DWF4 Binding Pocket:| Heme Fe <--- N (Triazole) [Weak/Intermittent Coordination]| Potential H-bond disrupted by orientation| Steric clash: Dimethylpentyl --- Phe³⁷⁷/Helix I| Suboptimal hydrophobic contacts| Reduced binding affinity & inhibition
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1